![molecular formula C9H17ClN2O B13492211 4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide hydrochloride](/img/structure/B13492211.png)
4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide hydrochloride is a chemical compound with a unique bicyclic structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a bicyclo[2.2.1]heptane core with an amino group, a methyl group, and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide hydrochloride typically involves a series of chemical reactions starting from readily available starting materials. One common method involves the formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction allows for the rapid and enantioselective formation of the bicyclo[2.2.1]heptane core under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxamide group can produce primary or secondary amines.
Scientific Research Applications
4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide hydrochloride involves its interaction with specific molecular targets. The amino and carboxamide groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the bicyclic structure provides rigidity, which can enhance binding affinity and selectivity for target proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride
- 4-aminobicyclo[2.2.1]heptane-1-carboxamide hydrochloride
Uniqueness
4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide hydrochloride is unique due to the presence of the N-methyl group, which can influence its chemical reactivity and biological activity. This modification can enhance its solubility, stability, and interaction with molecular targets compared to its non-methylated counterparts.
Properties
Molecular Formula |
C9H17ClN2O |
|---|---|
Molecular Weight |
204.70 g/mol |
IUPAC Name |
4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C9H16N2O.ClH/c1-11-7(12)8-2-4-9(10,6-8)5-3-8;/h2-6,10H2,1H3,(H,11,12);1H |
InChI Key |
IGYZBKJSNGZMRK-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C12CCC(C1)(CC2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-chloropropanoate](/img/structure/B13492132.png)
![Methyl O-[2-(methyloxy)ethyl]-L-serinate](/img/structure/B13492135.png)
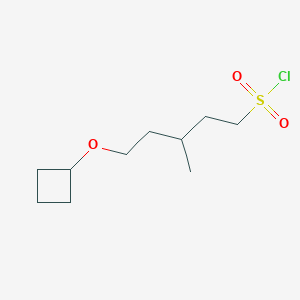

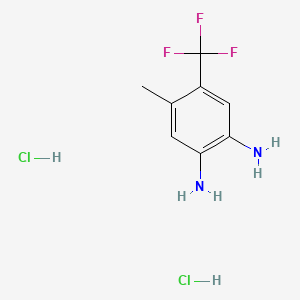
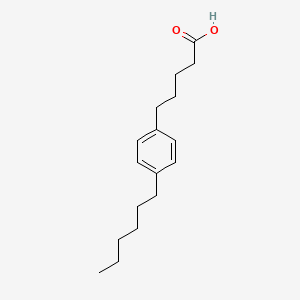
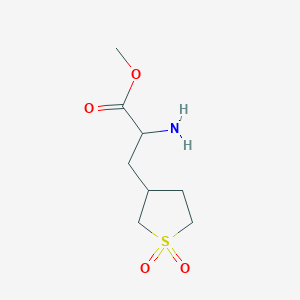
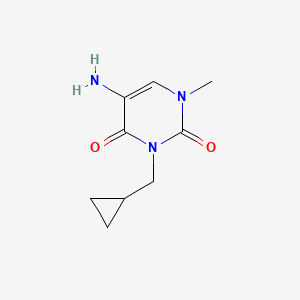
![3-Acetyl-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13492164.png)
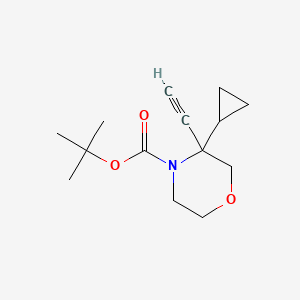
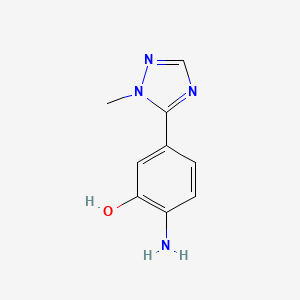
![Ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13492195.png)
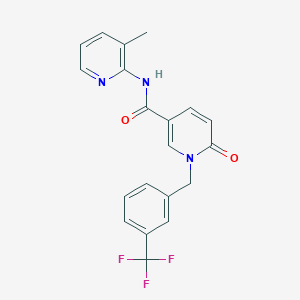
![Tert-butyl 5-oxo-1,6-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B13492214.png)
